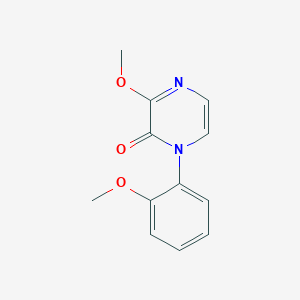![molecular formula C15H18FN3O3 B12232881 8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12232881.png)
8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method involves the reaction of 3-fluoro-4-methoxybenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and other medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its substituents, leading to different chemical and biological properties.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with potential anticonvulsant activity.
Uniqueness
8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H18FN3O3 |
|---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
8-[(3-fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H18FN3O3/c1-22-12-3-2-10(8-11(12)16)9-19-6-4-15(5-7-19)13(20)17-14(21)18-15/h2-3,8H,4-7,9H2,1H3,(H2,17,18,20,21) |
InChI Key |
FRNGZQKRSDTTCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3(CC2)C(=O)NC(=O)N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine](/img/structure/B12232798.png)

![[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12232821.png)
![4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12232829.png)
![1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232841.png)
![N,1-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine](/img/structure/B12232842.png)
![3-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12232844.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12232848.png)
![3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232849.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12232850.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide](/img/structure/B12232857.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12232872.png)
![1-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12232875.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one](/img/structure/B12232878.png)
